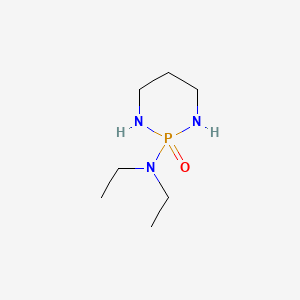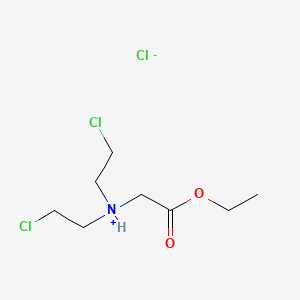
(2-Chloroethenyl)(methyl)(naphthalen-1-yl)silyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloroethenyl)(methyl)(naphthalen-1-yl)silyl is an organosilicon compound that features a unique combination of functional groups, including a chloroethenyl group, a methyl group, and a naphthalen-1-yl group attached to a silicon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroethenyl)(methyl)(naphthalen-1-yl)silyl typically involves the reaction of naphthalene derivatives with chlorosilanes. One common method includes the reaction of 1-naphthylmagnesium bromide with chloromethylsilane in the presence of a catalyst such as palladium. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
化学反应分析
Types of Reactions
(2-Chloroethenyl)(methyl)(naphthalen-1-yl)silyl undergoes various chemical reactions, including:
Oxidation: The chloroethenyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can undergo reduction reactions to form alkanes or alkenes.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium thiolate (NaSR) are employed under basic conditions.
Major Products Formed
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Alkanes or alkenes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(2-Chloroethenyl)(methyl)(naphthalen-1-yl)silyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of (2-Chloroethenyl)(methyl)(naphthalen-1-yl)silyl involves its interaction with various molecular targets. The chloroethenyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can then interact with biological macromolecules such as proteins and nucleic acids, potentially altering their function. The naphthalen-1-yl group may also contribute to the compound’s ability to intercalate into DNA or interact with aromatic amino acids in proteins.
相似化合物的比较
Similar Compounds
(2-Chloroethenyl)(methyl)(phenyl)silyl: Similar structure but with a phenyl group instead of a naphthalen-1-yl group.
(2-Chloroethenyl)(methyl)(benzyl)silyl: Contains a benzyl group in place of the naphthalen-1-yl group.
(2-Chloroethenyl)(methyl)(pyridyl)silyl: Features a pyridyl group instead of a naphthalen-1-yl group.
Uniqueness
(2-Chloroethenyl)(methyl)(naphthalen-1-yl)silyl is unique due to the presence of the naphthalen-1-yl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
属性
CAS 编号 |
93395-53-0 |
|---|---|
分子式 |
C13H12ClSi |
分子量 |
231.77 g/mol |
InChI |
InChI=1S/C13H12ClSi/c1-15(10-9-14)13-8-4-6-11-5-2-3-7-12(11)13/h2-10H,1H3 |
InChI 键 |
MAKAYUKSBRWVCB-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C=CCl)C1=CC=CC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{Propane-1,3-diylbis[(3,4-diethyl-1H-pyrrole-1,2-diyl)]}dimethanol](/img/structure/B14341110.png)
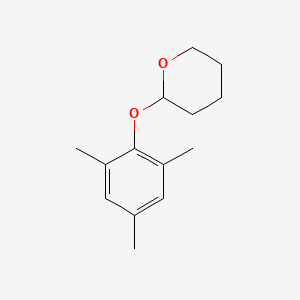
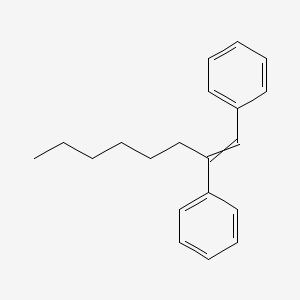
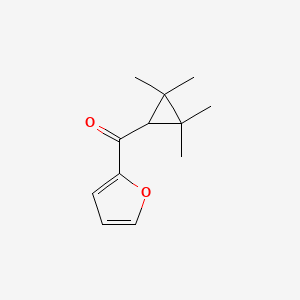
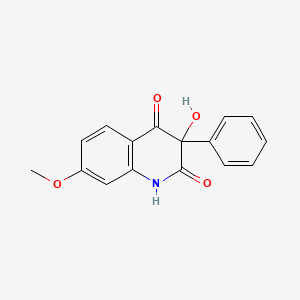
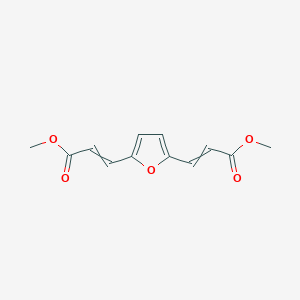

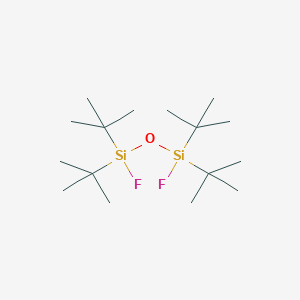
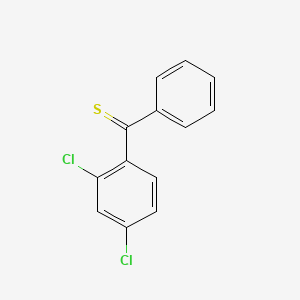
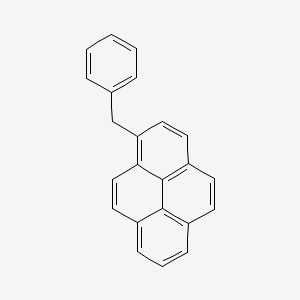
![2,7-bis[2-(piperidin-1-yl)ethoxy]-9H-fluoren-9-one](/img/structure/B14341163.png)
